5-(4-Chlorophenyl)-2-methylaniline
Overview
Description
5-(4-Chlorophenyl)-2-methylaniline is an organic compound that belongs to the class of aromatic amines It features a chlorinated phenyl group attached to an aniline moiety, which is further substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-2-methylaniline typically involves the following steps:
Nitration: The starting material, 4-chlorotoluene, undergoes nitration to form 4-chloro-2-nitrotoluene.
Reduction: The nitro group in 4-chloro-2-nitrotoluene is then reduced to an amine group, yielding this compound.
Common reagents used in these reactions include concentrated nitric acid and sulfuric acid for nitration, and hydrogen gas with a palladium catalyst for reduction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-2-methylaniline can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Halogenating agents, sulfonating agents, and nitrating agents are used under controlled conditions.
Major Products
The major products formed from these reactions include nitroso compounds, nitro compounds, secondary amines, tertiary amines, and various substituted aromatic compounds.
Scientific Research Applications
5-(4-Chlorophenyl)-2-methylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-2-methylaniline involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways. Its effects are mediated through the formation of covalent or non-covalent bonds with these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
4-Chloroaniline: Similar in structure but lacks the methyl group.
2-Methylaniline: Similar in structure but lacks the chlorophenyl group.
4-Chlorotoluene: Similar in structure but lacks the amine group.
Uniqueness
5-(4-Chlorophenyl)-2-methylaniline is unique due to the presence of both the chlorophenyl and methyl groups, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
5-(4-chlorophenyl)-2-methylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN/c1-9-2-3-11(8-13(9)15)10-4-6-12(14)7-5-10/h2-8H,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMDGEYICUKJMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(C=C2)Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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